Methyl vinyl ether

Description

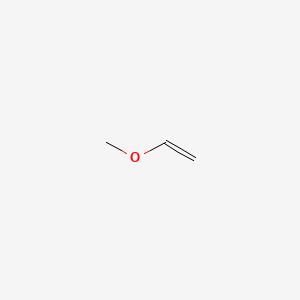

Structure

3D Structure

Properties

IUPAC Name |

methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBAMWJDBPFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-09-2 | |

| Record name | Poly(vinyl methyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026761 | |

| Record name | Methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-69 °F (USCG, 1999) | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.0 (Air = 1) | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1316.0 [mmHg], 1316 mm Hg at 25 °C | |

| Record name | Vinyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |

CAS No. |

107-25-5, 9003-09-2 | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gantrez M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2OHX46576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-188 °F (USCG, 1999), -122 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Methyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Methyl vinyl ether (MVE), the simplest enol ether, is a versatile chemical intermediate with significant applications in the production of polymers, coatings, adhesives, and as a crucial building block in organic synthesis, including pharmaceutical drug development.[1][2] Its unique chemical structure, featuring an electron-rich double bond, allows it to participate in a variety of chemical transformations.[3] This guide provides a detailed overview of the primary synthesis mechanisms of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

Reppe Vinylation: The Classic Industrial Synthesis

The most established industrial method for producing this compound is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with methanol (B129727) in the presence of a basic catalyst.[1][4] This process, developed in the 1930s, is highly effective but requires high-pressure conditions, which poses certain safety hazards.[3][5]

Mechanism

The Reppe vinylation proceeds via the nucleophilic addition of methanol to acetylene. A basic catalyst, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates methanol to form the more nucleophilic methoxide (B1231860) ion. The methoxide then attacks one of the sp-hybridized carbons of acetylene, leading to a vinyl anion intermediate. Subsequent protonation of the vinyl anion by methanol regenerates the methoxide catalyst and yields this compound.

Reaction Pathway

Caption: Reppe vinylation mechanism for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Temperature | 80 - 250 °C | [6] |

| Pressure | Superatmospheric | [6] |

| Catalyst | Alkali metal hydroxides or alcoholates | [6][7] |

| Continuous Process Temp. | 40 - 300 °C | [8] |

| Continuous Process Pressure | 0.1 - 5 MPa | [8] |

Experimental Protocol (General)

The continuous production of this compound via Reppe vinylation is carried out in the liquid phase. Methanol and acetylene are reacted in the presence of a basic alkali metal or alkaline earth metal compound. The reaction is conducted at elevated temperatures (40 to 300 °C) and pressures (0.1 to 5 MPa). To maintain safety and control, the reaction is performed in the absence of a continuous gas phase, with the concentration of this compound in the liquid phase kept at or below 30% by weight.[8] The product is typically purified by distillation.[8]

Sustainable Synthesis from Biomass-Derived Ethylene (B1197577) Glycol Dimethyl Ether (EGDE)

A more recent and sustainable approach to this compound synthesis involves the methanol elimination from ethylene glycol dimethyl ether (EGDE), which can be derived from biomass.[1][9] This method operates at atmospheric pressure, avoiding the hazards associated with high-pressure acetylene.[9]

Mechanism

The reaction is catalyzed by solid base catalysts, such as a co-precipitated calcium oxide and magnesium oxide (CaO-MgO) mixture.[1][9] The strong basic sites on the catalyst surface facilitate the elimination of a methanol molecule from EGDE, leading to the formation of this compound.[1][9]

Reaction Pathway

References

- 1. expertmarketresearch.com [expertmarketresearch.com]

- 2. imarcgroup.com [imarcgroup.com]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 6. US1959927A - Production of vinyl ethers - Google Patents [patents.google.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. WO2004096741A2 - Continuous method for producing this compound - Google Patents [patents.google.com]

- 9. Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

methyl vinyl ether reppe vinylation process explained

An In-depth Technical Guide to the Reppe Vinylation Process for Methyl Vinyl Ether Synthesis

Introduction

This compound (MVE) is a valuable and versatile chemical intermediate with significant applications in the production of polymers, copolymers, coatings, adhesives, and printing inks.[1][2] Industrially, MVE is primarily synthesized through the Reppe vinylation process, which involves the base-catalyzed reaction of methanol (B129727) with acetylene (B1199291).[3][4][5] Developed by Walter Reppe, this process represents a cornerstone of acetylene chemistry, enabling the direct addition of an alcohol across the triple bond of acetylene to form a vinyl ether.[4]

This technical guide provides a comprehensive overview of the Reppe vinylation process for producing this compound, targeting researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, catalytic systems, process parameters, and detailed experimental protocols.

Core Reaction Mechanism

The Reppe vinylation of methanol is a base-catalyzed nucleophilic addition of the alcohol to the acetylene triple bond.[6] The reaction proceeds through the following key steps:

-

Deprotonation of Methanol : A strong base abstracts a proton from methanol to form a highly nucleophilic methoxide (B1231860) anion (CH₃O⁻). In systems using alkali metal hydroxides (e.g., KOH) in solvents like dimethyl sulfoxide (B87167) (DMSO), the formation of the alkali metal methoxide occurs with a negligible activation barrier.[6]

-

Nucleophilic Attack : The methoxide anion attacks one of the sp-hybridized carbon atoms of the acetylene molecule, breaking one of the π-bonds and forming a new carbon-oxygen bond. This results in a vinylic carbanion intermediate (CH₃OCH=CH⁻).[6]

-

Protonation : The vinylic carbanion is a strong base and abstracts a proton from a methanol molecule in the reaction medium to yield the final product, this compound, and regenerate the methoxide catalyst.

The use of superbasic catalytic media, such as alkali metal hydroxides in DMSO, significantly facilitates the process by enhancing the activity of the nucleophile.[6] This is attributed to the poor solvation of anions in DMSO, which increases their reactivity.[6]

References

- 1. US20060205984A1 - Continuous method for producing this compound - Google Patents [patents.google.com]

- 2. WO2004096741A2 - Continuous method for producing this compound - Google Patents [patents.google.com]

- 3. Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Vinylation - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.isu.ru [chem.isu.ru]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ether (MVE), systematically known as methoxyethene, is the simplest enol ether with the chemical formula CH₃OCH=CH₂.[1] It is a colorless, flammable gas with a sweet, ethereal odor.[2] MVE is a versatile monomer and a valuable building block in organic synthesis, primarily used in the production of polyvinyl methyl ether (PVME) and various copolymers. These polymers find applications in adhesives, coatings, and as modifiers for resins.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a technical audience.

Physical Properties

This compound is a highly volatile compound that exists as a gas at standard temperature and pressure.[2] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O | [2] |

| Molecular Weight | 58.08 g/mol | [2] |

| Boiling Point | 5.5 - 6 °C | [1] |

| Melting Point | -122 °C | [1] |

| Density (liquid) | 0.77 g/cm³ at 0 °C | [1] |

| Solubility in Water | 15,000 mg/L at 20 °C | [3] |

| Vapor Pressure | 1501.6 mmHg at 25°C | [4] |

| Flash Point | -56.2 °C | [4] |

| Autoignition Temperature | 287 °C | [2] |

Experimental Protocols for Determining Physical Properties

Boiling Point Determination (Distillation Method):

The boiling point of a volatile liquid like this compound can be determined by distillation. The liquid is heated in a flask, and the temperature of the vapor in equilibrium with the liquid is measured. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

Melting Point Determination (Capillary Method):

Due to its extremely low melting point, determining the melting point of this compound requires a cryostat. A small sample of the solidified gas is placed in a capillary tube and slowly warmed. The temperature at which the solid melts to a liquid is observed and recorded as the melting point.

Density Measurement (Pycnometer Method):

The density of liquefied this compound can be determined using a pycnometer, a flask with a precise volume. The mass of the empty pycnometer is measured, then the mass of the pycnometer filled with the liquefied gas at a specific temperature is determined. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Standard methods like ASTM D1475 can be adapted for this measurement.

Solubility in Water:

The solubility of this compound in water can be determined by equilibrating a known volume of the gas with a known volume of water at a specific temperature and pressure. The amount of dissolved gas can be quantified by various analytical techniques, such as gas chromatography of the headspace.

Flash Point (Closed-Cup Method):

The flash point is determined using a closed-cup tester, such as the one described in ASTM D56. A sample of the liquefied gas is placed in a closed cup and slowly heated. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Autoignition Temperature:

The autoignition temperature is determined according to standard methods like ASTM E659. A small amount of the substance is introduced into a heated flask at a controlled temperature. The autoignition temperature is the lowest temperature at which the substance ignites spontaneously without an external ignition source.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the electron-rich carbon-carbon double bond.

Cationic Polymerization

This compound readily undergoes cationic polymerization in the presence of Lewis acids (e.g., BF₃, AlCl₃) or protonic acids.[1] The polymerization is initiated by the addition of a cation to the double bond, forming a carbocation that then propagates by adding to another monomer molecule. This process leads to the formation of polyvinyl methyl ether (PVME).[5]

Caption: Cationic polymerization of this compound.

Experimental Protocol for Cationic Polymerization (General):

-

Monomer and Solvent Purification: this compound and the solvent (e.g., toluene, dichloromethane) are rigorously dried and purified to remove any water or other impurities that can terminate the polymerization.

-

Initiator Preparation: The initiator solution (e.g., a Lewis acid in a dry solvent) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Polymerization: The monomer is cooled to the desired reaction temperature (often low temperatures, e.g., -78 °C, are used to control the reaction). The initiator solution is then added dropwise to the stirred monomer solution.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or ammonia.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Hydrolysis

In the presence of aqueous acids, this compound undergoes hydrolysis to form acetaldehyde (B116499) and methanol.[6][7] The reaction is initiated by the protonation of the double bond, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.[7]

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Monitoring Hydrolysis (Spectrophotometry):

The rate of hydrolysis can be monitored spectrophotometrically by observing the disappearance of the vinyl ether absorbance in the UV region or the appearance of the acetaldehyde product.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare aqueous acidic solutions of known concentrations.

-

Kinetic Measurement: In a temperature-controlled cuvette, mix the this compound stock solution with the acidic solution.

-

Data Acquisition: Record the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate constants for the hydrolysis reaction can be determined from the change in absorbance over time.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural characterization of this compound and its polymers. The chemical shifts provide information about the electronic environment of the protons and carbon atoms.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups in this compound. Key vibrational bands include those for the C=C double bond, C-O ether linkage, and C-H bonds.

Safety Considerations

This compound is a highly flammable gas and can form explosive mixtures with air. It is also an irritant to the eyes, skin, and respiratory system. Proper safety precautions, including working in a well-ventilated area and using appropriate personal protective equipment, are essential when handling this compound.

Conclusion

This compound is a chemically reactive and physically volatile compound with significant industrial importance. A thorough understanding of its physical and chemical properties is crucial for its safe handling and effective use in research and development. This guide has provided a foundational overview of these properties and the experimental methodologies used for their determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Living cationic polymerization of α‐methyl vinyl ethers using SnCl4 | Semantic Scholar [semanticscholar.org]

- 4. This compound [stenutz.eu]

- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of Methyl Vinyl Ether in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Methyl vinyl ether (MVE), a colorless, highly flammable gas with a sweet odor, is a valuable reagent in organic synthesis. However, its physical and chemical properties present significant health and safety challenges in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and outlines best practices for its safe handling to minimize risk and ensure a secure research environment.

Understanding the Hazard Profile of this compound

This compound is classified as an extremely flammable gas that can form explosive mixtures with air. It is also a reactive compound with the potential for hazardous polymerization. Understanding its properties is the first step toward safe handling.

Physical and Chemical Properties

A summary of key physical and chemical data for this compound is presented in Table 1. Its low boiling point and high vapor pressure mean that it will exist as a gas at standard laboratory temperatures, requiring specialized handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆O |

| Molecular Weight | 58.08 g/mol [1][2] |

| Boiling Point | 5.5 to 6 °C (41.9 to 43 °F)[3][4] |

| Melting Point | -122 °C (-188 °F)[1][4] |

| Flash Point | -60 °C (-76 °F)[4] |

| Autoignition Temperature | 210 °C (410 °F)[1] |

| Vapor Pressure | 1175 mmHg at 20 °C |

| Lower Explosive Limit (LEL) | 2.6% |

| Upper Explosive Limit (UEL) | 39% |

| Density | 0.7725 g/cm³ at 0 °C[1] |

| Water Solubility | 15,000 mg/L at 20 °C[1] |

Health Hazards

Exposure to this compound can occur through inhalation, skin contact, or eye contact. The primary health effects are summarized in Table 2.

Table 2: Summary of Health Hazards of this compound

| Hazard | Description |

| Inhalation | High exposure can lead to headache, blurred vision, dizziness, agitation, and loss of consciousness.[1] Breathing MVE can also irritate the nose and throat, causing coughing and wheezing.[1] |

| Skin Contact | Can cause irritation and burns.[1] Direct contact with the liquid form can cause frostbite.[1] |

| Eye Contact | Can cause irritation and burns.[1] |

| Ingestion | Not a likely route of exposure for a gas, but may be harmful if swallowed.[5] |

| Chronic Exposure | Not classified for carcinogenicity, mutagenicity, or reproductive toxicity.[1] |

Reactivity Hazards

This compound is a reactive compound with several significant hazards:

-

Polymerization: It can undergo rapid and exothermic homopolymerization in the presence of acids or mildly acidic solids.[2][6] This reaction can be violent and cannot be stopped by antioxidants.[6]

-

Peroxide Formation: MVE can form explosive peroxides when exposed to air.[6][7]

-

Reaction with Oxidizing Agents: It reacts vigorously with oxidizing materials and can be explosive when the vapor is exposed to heat, flame, or strong oxidizing agents.[6][7]

-

Reaction with Halogens and Hydrogen Halides: It can react explosively with halogens (like bromine and chlorine) and hydrogen halides (like hydrogen bromide and hydrogen chloride).[6][7]

Safe Handling and Storage Protocols

Strict adherence to established protocols is critical when working with this compound. The following sections detail the necessary precautions for handling and storage.

Engineering Controls

The primary method for controlling exposure to MVE is through robust engineering controls.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

-

Closed Systems: Whenever possible, transfer and handling of MVE should be performed in a closed system to minimize the risk of release.[1]

-

Explosion-Proof Equipment: Use of explosion-proof electrical equipment (ventilating, lighting, and material handling) is mandatory in areas where MVE is handled or stored.[8][9]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring MVE must be properly grounded and bonded.[10]

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound.

-

Eye and Face Protection: Tightly sealed safety goggles are required.[1][6] In situations with an increased risk of splashing, a face shield should also be worn.[1][9]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves. It is crucial to consult the glove manufacturer's data for information on breakthrough times and permeability.[1][11]

-

Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[5][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Storage Requirements

Proper storage of this compound is crucial to prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][8]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents, acids, halogens, and copper or copper alloys.[5]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is essential.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9] |

| Skin Contact | For frostbite, rewarm the affected area gently with warm water. For other skin contact, wash the area with soap and plenty of water. Seek immediate medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][9] |

Spill and Leak Response

In the event of a spill or leak, the following steps should be taken:

-

Evacuate: Immediately evacuate all personnel from the affected area.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][9]

-

Ventilate: Ensure the area is well-ventilated to disperse the gas.

-

Stop the Leak: If it can be done safely, stop the leak.[1][7]

-

Containment: For liquid spills, try to contain the spill and prevent it from entering drains or waterways.[5][6]

-

Do Not Extinguish a Leaking Gas Fire: If a leak has ignited, do not extinguish the flame unless the leak can be stopped safely, as this could lead to the formation of an explosive cloud of gas.[1][6]

The following diagram outlines the general workflow for responding to a this compound leak.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures. Do not attempt to dispose of this compound in the regular trash or down the drain.[5][6]

Conclusion

This compound is a valuable chemical for research and development, but its inherent hazards demand a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. A strong safety culture, built on a thorough understanding of the risks and a commitment to best practices, is the cornerstone of a safe and productive laboratory environment.

References

- 1. ashland.com [ashland.com]

- 2. This compound | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. echemi.com [echemi.com]

- 7. VINYL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. airgas.com [airgas.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Polymerization of Methyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ether (MVE) is a versatile monomer that readily undergoes cationic polymerization to produce poly(this compound) (PMVE), a polymer with a wide range of applications in adhesives, coatings, and biomedical fields. Its water-solubility and thermoresponsive properties make it particularly interesting for drug delivery systems. This technical guide provides a comprehensive overview of the core principles of MVE polymerization, focusing on cationic mechanisms, experimental protocols, and the resulting polymer characteristics.

Cationic Polymerization of this compound: A Mechanistic Overview

The polymerization of MVE is predominantly carried out via a cationic mechanism due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. The process can be broadly divided into three key stages: initiation, propagation, and chain transfer/termination.

Initiation

Initiation involves the formation of a carbocationic active center from the MVE monomer. This is typically achieved using a protonic acid or a Lewis acid in the presence of a proton source (co-initiator) such as water or an alcohol.

-

Protonic Acids: Strong acids like triflic acid can directly protonate the vinyl ether double bond.

-

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), or titanium tetrachloride (TiCl₄) are commonly used. They typically require a co-initiator to generate the initiating protonic species.

Propagation

Once initiated, the carbocationic chain end attacks the double bond of another MVE monomer, thereby elongating the polymer chain. This process repeats, leading to the formation of a long polymer chain. The stability of the propagating carbocation is crucial for achieving controlled polymerization.

Chain Transfer and Termination

These reactions limit the growth of the polymer chain and influence the final molecular weight and molecular weight distribution.

-

Chain Transfer: The activity of the growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a specific chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one.[1]

-

Termination: The propagating carbocation is irreversibly destroyed, for example, by reaction with a nucleophile or by rearrangement.

The general mechanism of cationic polymerization of this compound can be visualized as follows:

Living Cationic Polymerization

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2] This is achieved by minimizing or eliminating chain transfer and termination reactions. For MVE, living cationic polymerization is typically conducted at low temperatures and with specific initiator systems.

A common strategy involves using a combination of an initiator, such as 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or 1,1-diethoxyethane (DEE), and a Lewis acid activator, like a mixture of an organoaluminum compound and SnCl₄ or zinc iodide (ZnI₂).[3][4] The presence of a mild Lewis base, such as ethyl acetate, can also help to stabilize the propagating carbocation and suppress side reactions.

Experimental Protocols

General Experimental Workflow

A typical experimental setup for the cationic polymerization of MVE involves the careful control of reaction conditions to ensure reproducibility and to achieve the desired polymer characteristics.

Protocol 1: Living Cationic Polymerization of MVE

This protocol is adapted from a semi-continuous process for controlled polymerization.[4]

Materials:

-

This compound (MVE), dried by passing through a CaH₂ trap.

-

Toluene (B28343), distilled over sodium.

-

1,1-diethoxyethane (DEE)

-

Trimethylsilyl iodide (TMSI)

-

Zinc iodide (ZnI₂)

-

Methanol

-

Triethylamine

Procedure:

-

Assemble a dry glass reactor system under an inert atmosphere (e.g., nitrogen).

-

Cool the reactor to the desired temperature (e.g., -5°C).[4]

-

Prepare the initiator in situ by reacting DEE and TMSI in toluene at -40°C.

-

Condense an initial amount of MVE into the reactor.

-

Trigger the polymerization by adding the ZnI₂ activator. The optimal initiator to activator ratio is 5 to 1.[4]

-

Continuously feed MVE into the reactor at a controlled rate (e.g., 0.86 mol/h) until the desired monomer-to-initiator ratio is reached.[4]

-

Terminate the polymerization by adding a mixture of methanol and triethylamine.

-

Purify the polymer by washing the solution with aqueous Na₂S₂O₃ and deionized water, followed by drying over MgSO₄.

-

Isolate the poly(this compound) by evaporating the solvent.

Protocol 2: Cationic Polymerization using a Lewis Acid

This protocol describes a general procedure using a Lewis acid initiator.[5]

Materials:

-

This compound (MVE)

-

Dichloromethane (CH₂Cl₂), as solvent

-

Tin tetrachloride (SnCl₄), as a Lewis acid

-

Tetra-n-butylammonium chloride (nBu₄N⁺Cl⁻), as a common ion salt

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), for termination

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve MVE in dichloromethane.

-

Cool the solution to the desired reaction temperature.

-

Add SnCl₄ and nBu₄N⁺Cl⁻ to initiate the polymerization.

-

Allow the reaction to proceed for the desired time.

-

Terminate the polymerization by adding ammonium hydroxide.

-

Isolate the polymer, for example, by precipitation in a non-solvent.

Data Presentation: Polymer Characteristics

The properties of the resulting PMVE are highly dependent on the polymerization conditions. The following tables summarize representative data from various studies.

Table 1: Effect of Initiator System on PMVE Properties

| Initiator System | Activator | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| 1,1-diethoxyethane (DEE) / TMSI | ZnI₂ | Toluene | -5 | up to 7,500 | ~1.2 | [4] |

| MVE-HCl adduct | SnCl₄ | CH₂Cl₂ | - | - | - | [5] |

| IBEA / Et₁.₅AlCl₁.₅ | SnCl₄ | Toluene | -78 | - | ≤ 1.05 | [6] |

Table 2: Effect of Temperature on Cationic Polymerization of Vinyl Ethers

| Monomer | Initiator System | Solvent | Temperature (°C) | Observations | Reference |

| Isobutyl vinyl ether (IBVE) | IBVE-HCl / Various Lewis Acids | Toluene | 0 to -78 | Lower temperatures generally lead to better control and narrower MWDs, especially with SnCl₄. | [7] |

| 3-methyl-1-butene | AlCl₃ or AlBr₃ | Ethyl chloride | - | Decreasing polymerization temperature increases molecular weight. | [8] |

| Ethyl vinyl ether | Anilinium hexafluoroantimonate | Various | -78 to 25 | Polymer molecular weight varies with temperature and solvent. | [8] |

| Isobutyl vinyl ether (IBVE) | CumOH / B(C₆F₅)₃ / Et₂O | Aqueous Suspension | 20 to -10 | Monomer conversion and Mn decrease with decreasing temperature in this aqueous system. | [9] |

Characterization of Poly(this compound)

Standard analytical techniques are used to characterize the synthesized PMVE.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the tacticity (the stereochemical arrangement of the monomer units).[10][11]

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer.[5]

-

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer.

Conclusion

The cationic polymerization of this compound is a well-established and versatile method for producing poly(this compound) with a range of molecular weights and properties. By carefully controlling the reaction conditions, particularly the choice of initiator system and temperature, it is possible to achieve living polymerization, yielding polymers with predictable molecular weights and low dispersity. This level of control is essential for the development of advanced materials for specialized applications, including in the pharmaceutical and biomedical fields. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this important polymer.

References

- 1. Chain transfer - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. polymersource.ca [polymersource.ca]

- 6. Living cationic polymerization of α‐methyl vinyl ethers using SnCl4 | Semantic Scholar [semanticscholar.org]

- 7. main.spsj.or.jp [main.spsj.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Reactivity of Methyl Vinyl Ether with Lewis Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ether (MVE), the simplest enol ether, serves as a versatile building block in organic synthesis. Its reactivity, particularly the electron-rich double bond, is significantly influenced by the presence of Lewis acids. This technical guide provides a comprehensive overview of the interactions between this compound and various Lewis acids, focusing on the mechanistic pathways, quantitative aspects of these reactions, and detailed experimental protocols. The primary modes of reactivity discussed are Lewis acid-catalyzed polymerization and cycloaddition reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the controlled manipulation of MVE's reactivity for the synthesis of complex molecules and polymers.

Core Principles of Reactivity

The fundamental interaction between this compound and a Lewis acid involves the coordination of the electron-deficient Lewis acid to the lone pair of electrons on the oxygen atom of the ether. This coordination polarizes the C=C double bond, rendering the terminal carbon (C2) more susceptible to nucleophilic attack. The resulting carbocationic intermediate is stabilized by the +M (mesomeric) effect of the methoxy (B1213986) group, a key factor that dictates the subsequent reaction pathway.

When MVE reacts with a strong acid, the proton exclusively adds to the C2 carbon. This is because the resulting carbocation is stabilized by the mesomeric effect of the adjacent oxygen atom.[1][2] This principle of forming a stabilized carbocation is central to understanding the reactivity of MVE with Lewis acids.

Lewis Acid-Catalyzed Cationic Polymerization

One of the most significant applications of Lewis acids with this compound is the initiation of cationic polymerization to form polyvinyl ethers.[3] The choice of Lewis acid and reaction conditions plays a critical role in controlling the polymerization process, with the goal of achieving a living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn).

Mechanism of Cationic Polymerization

The generally accepted mechanism for Lewis acid-initiated cationic polymerization of MVE proceeds through the following steps:

-

Initiation: The Lewis acid (LA) activates an initiator (often a proton source or a carbocation precursor like an HCl adduct of the vinyl ether) to generate a carbocation. This carbocation then adds to the double bond of an MVE monomer.

-

Propagation: The newly formed carbocationic center of the growing polymer chain attacks another MVE monomer. This process repeats, leading to the elongation of the polymer chain.

-

Termination/Chain Transfer: The polymerization can be terminated by various processes, such as reaction with a nucleophile or rearrangement. Chain transfer, where the active center is transferred to another molecule (monomer, solvent, or counter-ion), can also occur.

Caption: Cationic Polymerization Mechanism of this compound.

Influence of Different Lewis Acids

The strength and nature of the Lewis acid have a profound impact on the polymerization of vinyl ethers. Strong Lewis acids can lead to rapid and uncontrolled polymerization, resulting in polymers with broad molecular weight distributions. Milder Lewis acids, or the use of additives to temper the acidity, can promote a more controlled, living polymerization.

For instance, studies on the polymerization of isobutyl vinyl ether (a close analog of MVE) have shown that SnCl₄ can induce living cationic polymerization, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.1), particularly at lower temperatures (-30 °C and below).[4] In contrast, stronger Lewis acids like EtAlCl₂ and TiCl₄ tend to result in uncontrolled polymerizations with broad molecular weight distributions even at low temperatures.[4] FeCl₃ and GaCl₃ show intermediate behavior, affording polymers with relatively narrow distributions at -78 °C.[4]

| Lewis Acid | Temperature (°C) | Resulting Polymer Characteristics (for Isobutyl Vinyl Ether) | Reference |

| SnCl₄ | -30 to -78 | Narrow molecular weight distribution (Mw/Mn < 1.1), controlled polymerization. | [4] |

| EtAlCl₂ | 0 to -78 | Uncontrolled molecular weight, broad molecular weight distribution. | [4] |

| TiCl₄ | 0 to -78 | Uncontrolled molecular weight, broad molecular weight distribution. | [4] |

| FeCl₃ | -78 | Relatively narrow molecular weight distribution. | [4] |

| GaCl₃ | -78 | Relatively narrow molecular weight distribution. | [4] |

| BF₃·OEt₂ | -78 | Can produce highly isotactic polymers. | [5] |

Lewis Acid-Catalyzed Cycloaddition Reactions

This compound can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where it acts as the dienophile.[3] Due to the electron-donating nature of the methoxy group, MVE is an electron-rich dienophile. Consequently, it reacts most readily with electron-poor dienes. The use of Lewis acids can significantly accelerate these reactions and influence their stereoselectivity and regioselectivity.[6][7][8]

Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions

The Lewis acid coordinates to the oxygen atom of the methoxy group in MVE. This coordination enhances the polarization of the double bond, making the dienophile more reactive towards the diene. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, thereby decreasing the HOMO-LUMO energy gap between the diene and the dienophile and accelerating the reaction.

Caption: Lewis Acid Catalysis in Diels-Alder Reactions of MVE.

Experimental Protocols

General Protocol for Lewis Acid-Initiated Cationic Polymerization of a Vinyl Ether

This protocol is a generalized procedure based on methodologies reported for the polymerization of vinyl ethers like isobutyl vinyl ether, which is applicable to this compound with appropriate modifications for its gaseous state at room temperature.[4]

Materials:

-

Vinyl ether (e.g., isobutyl vinyl ether, distilled twice over calcium hydride)

-

Lewis acid (e.g., SnCl₄ solution in heptane, EtAlCl₂ solution in hexane)

-

Initiator (e.g., isobutyl vinyl ether-HCl adduct)

-

Anhydrous solvent (e.g., toluene, dried by passing through a purification column)

-

Methanol (for quenching)

Procedure:

-

All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

The polymerization is carried out in a baked glass tube under a dry nitrogen atmosphere.

-

The anhydrous solvent (e.g., toluene) is added to the reaction tube via syringe.

-

The reaction mixture is cooled to the desired temperature (e.g., 0, -30, or -78 °C) in a suitable cooling bath.

-

The initiator (e.g., IBVE-HCl adduct, [IBVE-HCl]₀ = 4.0 mM) is added to the cooled solvent.

-

The vinyl ether monomer (e.g., isobutyl vinyl ether, [IBVE]₀ = 0.76 M) is then added.

-

Polymerization is initiated by the rapid addition of the Lewis acid solution (e.g., SnCl₄, [Lewis acid]₀ = 5.0 mM).

-

The reaction is allowed to proceed for the desired time.

-

The polymerization is quenched by the addition of pre-chilled methanol.

-

The polymer is recovered by evaporation of the solvent and unreacted monomer, followed by drying under vacuum.

-

The molecular weight and molecular weight distribution of the resulting polymer are determined by gel permeation chromatography (GPC).

Caption: Experimental Workflow for Cationic Polymerization.

Conclusion

The reactivity of this compound with Lewis acids is a rich and versatile area of organic chemistry. Lewis acids serve as powerful tools to control the reactivity of the electron-rich double bond in MVE, enabling two primary transformations: cationic polymerization and cycloaddition reactions. The choice of the Lewis acid, along with careful control of reaction parameters such as temperature and solvent, is crucial for achieving desired outcomes, such as controlled polymer architectures or high yields and selectivities in cycloaddition reactions. The mechanistic understanding and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals to harness the synthetic potential of this compound in their respective fields. Further exploration into novel Lewis acid systems and their applications in stereoselective synthesis continues to be an active and promising area of research.

References

- 1. homework.study.com [homework.study.com]

- 2. youtube.com [youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. main.spsj.or.jp [main.spsj.or.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Cationic Polymerization of Methyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the cationic polymerization of methyl vinyl ether (MVE). MVE is a key monomer in the synthesis of poly(this compound) (PMVE), a polymer distinguished by its water solubility and lower critical solution temperature (LCST) properties, making it of significant interest in biomedical and pharmaceutical applications. This document details the reaction mechanisms, kinetics, and experimental protocols essential for the controlled synthesis of PMVE with desired molecular characteristics.

Core Principles of Cationic Polymerization

Cationic polymerization is a chain-growth polymerization process that proceeds via a positively charged active center, typically a carbocation. The polymerization of vinyl monomers like MVE is facilitated by the presence of electron-donating substituents, such as the methoxy (B1213986) group in MVE, which can stabilize the propagating carbocation. The overall process can be broken down into four elementary steps: initiation, propagation, chain transfer, and termination.

Initiation

Initiation involves the formation of a carbocationic active species from the monomer. This can be achieved through various initiating systems, primarily categorized as protonic acids or Lewis acids.

-

Protonic Acids (Brønsted Acids): Strong acids such as perchloric acid (HClO₄), sulfuric acid (H₂SO₄), and triflic acid (CF₃SO₃H) can directly protonate the vinyl ether double bond to generate a carbocationic initiating species. The counter-ion (A⁻) should be weakly nucleophilic to prevent premature termination by recombination.[1]

-

Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and aluminum alkyl halides (e.g., Et₁.₅AlCl₁.₅) are commonly used in conjunction with a co-initiator (e.g., water, alcohol, or an alkyl halide) to generate the initiating carbocation. For instance, the combination of an HCl adduct of a vinyl ether with a Lewis acid can initiate polymerization.[2] A combination of 1,1-diethoxyethane (DEE), trimethylsilyl (B98337) iodide (TMSI), and zinc iodide (ZnI₂) as an activator has also been successfully employed.[3][4]

Propagation

Once the initial carbocation is formed, it rapidly adds to a monomer molecule in a process called propagation. This step involves the sequential addition of monomer units to the growing polymer chain, with the carbocationic active center being regenerated at the new chain end after each addition. The electron-donating methoxy group in MVE plays a crucial role in stabilizing this propagating carbocation through resonance.

Chain Transfer

Chain transfer is a reaction in which the active center is transferred from the growing polymer chain to another molecule, such as a monomer, solvent, or a counter-ion.[5] This results in the termination of the growing chain and the initiation of a new one, leading to a decrease in the overall molecular weight of the resulting polymer.[5][6] Chain transfer reactions are often a significant challenge in achieving controlled polymerization with a narrow molecular weight distribution.[7]

Termination

Termination reactions lead to the irreversible deactivation of the propagating carbocation, thus ending the polymer chain growth. This can occur through various mechanisms, including:

-

Recombination: The growing carbocation combines with the counter-ion.

-

Spontaneous Proton Elimination: The carbocationic chain end expels a proton, forming a terminal double bond.

-

Reaction with Impurities: Trace amounts of nucleophilic impurities (e.g., water, alcohols) can react with and neutralize the carbocation.

Living Cationic Polymerization of this compound

A significant advancement in cationic polymerization is the development of "living" polymerization techniques. In a living polymerization, chain-breaking reactions like termination and irreversible chain transfer are effectively suppressed. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, M / M close to 1.0), and complex architectures like block copolymers.[3][8]

Achieving a living cationic polymerization of MVE typically involves stabilizing the highly reactive propagating carbocation. This can be accomplished by:

-

Use of a Nucleophilic Counter-ion: A weakly nucleophilic counter-ion can reversibly cap the growing chain end, establishing a dynamic equilibrium between the dormant and active species.

-

Addition of a Lewis Base: A Lewis base (e.g., ethyl acetate (B1210297), dioxane) can reversibly complex with the growing carbocation, reducing its reactivity and suppressing side reactions.[1][6]

-

Low Polymerization Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C to 0 °C) significantly reduces the rates of chain transfer and termination reactions.[2][9][10]

The HI/I₂ initiating system was one of the early successful systems for the living cationic polymerization of vinyl ethers.[1] More recently, systems involving Lewis acids like SnCl₄ in the presence of a Lewis base have demonstrated excellent control over the polymerization of vinyl ethers.[2][9]

Experimental Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the cationic polymerization of vinyl ethers.

Table 1: Polymerization of tert-Butyldiphenylsiloxybutyl Propenyl Ether (TBDPSBPE)

| Initiator System | Temperature (°C) | M ( g/mol ) | M / M | Reference |

| IBEA/Et₁.₅AlCl₁.₅/SnCl₄ | -30 | Low | 1.39 | [6] |

| IBEA/Et₁.₅AlCl₁.₅/SnCl₄ | -80 | 12,900 | 1.22 | [6] |

Table 2: Polymerization of Isobutyl Vinyl Ether (IBVE) with Various Lewis Acids

| Lewis Acid | Temperature (°C) | M / M | Reference |

| SnCl₄ | < -30 | < 1.1 | [2] |

| EtAlCl₂ | -78 | Broad | [2] |

| TiCl₄ | -78 | Broad | [2] |

| FeCl₃ | -78 | Relatively Narrow | [2] |

| GaCl₃ | -78 | Relatively Narrow | [2] |

Table 3: Glass Transition Temperatures (T) of Poly(vinyl ether)s

| Polymer | T (°C) | Reference |

| Poly(methyl 2-propenyl ether) | 34 | [9] |

| Poly(hydroxybutyl propenyl ether) | 44 | [6] |

Detailed Experimental Protocols

Protocol 1: Semi-Continuous Controlled Cationic Polymerization of this compound [3]

-

Materials: this compound (MVE), toluene (B28343), diethyl ether, zinc iodide (ZnI₂), trimethylsilyl iodide (TMSI), 1,1-diethoxyethane (DEE), methanol (B129727), triethylamine. All reagents and solvents must be thoroughly dried.

-

Apparatus: A double-jacketed 500 ml reactor equipped with a magnetic stirrer, an inlet for gaseous MVE, a solvent inlet, and a rubber septum-closed neck connected to a balloon filled with dry argon.

-

Procedure:

-

Dry all glassware in an oven at 70°C for at least 24 hours.

-

The initiator is prepared in situ from DEE and TMSI in toluene at -40°C.

-

An initial amount of MVE is condensed into the reactor.

-

The polymerization is initiated by the addition of ZnI₂.

-

Gaseous MVE is then continuously fed into the reactor at a controlled rate (e.g., 0.86 mol/h) until the desired monomer-to-initiator ratio is achieved. The reaction temperature is maintained at -5°C.

-

The polymerization is terminated by the addition of methanol and triethylamine.

-

The polymer solution is washed with aqueous Na₂S₂O₃ and then with deionized water.

-

The organic phase is dried over MgSO₄, filtered, and the solvent is evaporated to yield the poly(MVE).

-

-

Analysis: Monomer conversion can be determined by gas chromatography. The number-average molecular weight (M) and molecular weight distribution (M / M) of the polymer are determined by gel permeation chromatography (GPC).

Protocol 2: Living Cationic Polymerization of a Silyl-Protected β-Methyl Vinyl Ether [6]

-

Materials: tert-Butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE) monomer, toluene, ethyl acetate (AcOEt), 1-isobutoxyethyl acetate (IBEA) initiator, ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅), tin tetrachloride (SnCl₄), methanol, triethylamine.

-

Apparatus: A glass tube reactor equipped with a three-way stopcock, operated under a nitrogen atmosphere.

-

Procedure:

-

The polymerization is carried out under a nitrogen atmosphere.

-

A toluene solution of the monomer (e.g., [TBDPSBPE]₀ = 0.6 M) containing AcOEt as an added base (e.g., [AcOEt]₀ = 1.0 M) is cooled to the desired polymerization temperature (e.g., -80°C).

-

The initiator (IBEA, e.g., [IBEA]₀ = 4.0 mM) and activators (Et₁.₅AlCl₁.₅, e.g., [Et₁.₅AlCl₁.₅]₀ = 4.0 mM; and SnCl₄, e.g., [SnCl₄]₀ = 5.0 mM) are sequentially added to the monomer solution.

-

The polymerization is terminated by adding methanol containing a small amount of triethylamine.

-

-

Analysis: Monomer conversion is determined by ¹H NMR spectroscopy. M and M / M are determined by GPC using polystyrene standards for calibration.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows in the cationic polymerization of this compound.

Caption: General mechanism of cationic polymerization.

Caption: Equilibrium in living cationic polymerization.

Caption: General experimental workflow for cationic polymerization.

Conclusion

The cationic polymerization of this compound is a versatile and powerful method for the synthesis of well-defined poly(this compound). By carefully selecting the initiating system, solvent, temperature, and the use of additives to stabilize the propagating carbocation, it is possible to achieve a living polymerization. This level of control is crucial for producing polymers with tailored molecular weights, narrow polydispersities, and specific end-group functionalities, which are highly sought after in advanced applications, including drug delivery and smart materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute controlled cationic polymerizations of this compound.

References

- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 2. main.spsj.or.jp [main.spsj.or.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Chain transfer - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. temarex.com [temarex.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture of Poly(methyl vinyl ether): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of poly(methyl vinyl ether) (PMVE), a versatile polymer with significant applications in biomedical and pharmaceutical fields. This document elucidates the synthesis, stereochemistry, and solid-state morphology of PMVE, supported by comprehensive data and detailed experimental protocols.

Synthesis and Stereochemical Control

The primary method for synthesizing poly(this compound) is through the cationic polymerization of its monomer, this compound.[1][2] This process is typically initiated by Lewis acids, such as boron trifluoride (BF3).[1][2] The stereochemistry of the resulting polymer—its tacticity—is highly dependent on the polymerization conditions, particularly the temperature and the choice of catalyst and solvent.[3] This control over tacticity is crucial as it dictates the polymer's physical properties and, consequently, its applications.

The stereochemical arrangement of the methoxy (B1213986) groups along the polymer backbone can result in three distinct forms:

-

Isotactic PMVE: All methoxy groups are located on the same side of the polymer chain. This regular structure allows for chain packing and can lead to crystallinity.[4] Isotactic PMVE can be synthesized using specific catalysts at low temperatures, for instance, at -78°C in hexane/toluene mixed solvents, yielding a degree of isotacticity up to 93%.[3]

-

Syndiotactic PMVE: The methoxy groups alternate regularly on opposite sides of the polymer chain. This arrangement also imparts stereoregularity.[4]

-

Atactic PMVE: The methoxy groups are randomly distributed along the polymer chain. This lack of order results in an amorphous polymer.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. POLY(VINYL METHYL ETHER) Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]